molecular formula C5H2F4N2 B12823744 3,4,5,6-Tetrafluoropyridin-2-amine

3,4,5,6-Tetrafluoropyridin-2-amine

Cat. No.: B12823744
M. Wt: 166.08 g/mol
InChI Key: IKIWAFXNFVLERQ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluoropyridin-2-amine is an organic compound with the molecular formula C5H2F4N2 It is a derivative of pyridine, where four hydrogen atoms are replaced by fluorine atoms at the 3, 4, 5, and 6 positions, and an amino group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrafluoropyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis often begins with 2,3,5,6-tetrafluoropyridine.

    Amination Reaction: The introduction of the amino group can be achieved through nucleophilic substitution reactions. One common method involves reacting 2,3,5,6-tetrafluoropyridine with ammonia or an amine source under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at elevated temperatures (around 100-150°C) and may require a catalyst to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) is essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrafluoropyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by other nucleophiles, such as hydroxyl groups, thiols, or other amines.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it to other functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., DMSO, DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a hydroxyl group would yield 3,4,5,6-tetrafluoropyridin-2-ol, while oxidation might produce 3,4,5,6-tetrafluoropyridin-2-nitroamine.

Scientific Research Applications

3,4,5,6-Tetrafluoropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,4,5,6-Tetrafluoropyridin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoropyridine: Lacks the amino group, making it less reactive in certain substitution reactions.

    3,4,5,6-Tetrafluoropyridin-2-ol: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.

    2,3,5,6-Tetrafluoroaniline: Similar structure but with an amino group directly attached to the benzene ring instead of the pyridine ring.

Uniqueness

3,4,5,6-Tetrafluoropyridin-2-amine is unique due to the combination of fluorine atoms and an amino group on the pyridine ring. This structure imparts distinct electronic properties, making it highly reactive and versatile for various chemical transformations and applications.

Properties

IUPAC Name

3,4,5,6-tetrafluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIWAFXNFVLERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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